BenchChemオンラインストアへようこそ!

Haloperidol-d4 Decanoate

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Haloperidol-d4 Decanoate is a stable isotope-labeled (SIL) analog, providing a +4 Da mass shift for LC-MS/MS quantitation of haloperidol decanoate. It offers identical extraction and separation behavior to the analyte, eliminating the variability of structural analog ISs. With chemical purity ≥98% and specified isotopic purity, it is essential for ANDA bioequivalence studies and therapeutic drug monitoring, ensuring regulatory-grade accuracy.

Molecular Formula C31H41ClFNO3
Molecular Weight 534.146
CAS No. 1329837-92-4
Cat. No. B589921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol-d4 Decanoate
CAS1329837-92-4
SynonymsDecanoic Acid 4-(4-Chlorophenyl-d4)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester;  Haldol-d4 Decanoate;  Halomonth-d4;  KD 136-d4;  KD 16-d4;  Neoperidole-d4;  R 13762-d4; 
Molecular FormulaC31H41ClFNO3
Molecular Weight534.146
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D
InChIKeyGUTXTARXLVFHDK-GIVHGBEGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haloperidol-d4 Decanoate (CAS 1329837-92-4): A Stable Isotope-Labeled Internal Standard for Bioanalytical LC-MS/MS Quantification of Haloperidol Decanoate


Haloperidol-d4 Decanoate (CAS 1329837-92-4) is a stable isotope-labeled (SIL) analogue of haloperidol decanoate [1], wherein four specific hydrogen atoms are replaced by deuterium (²H), yielding a nominal mass increase of +4 Da (molecular weight 534.14 g/mol) relative to the unlabeled analyte (530.11 g/mol) [2]. This compound is intended for use exclusively as an internal standard (IS) for the quantitative analysis of haloperidol decanoate via liquid chromatography-tandem mass spectrometry (LC-MS/MS), rather than as a therapeutic agent [1]. The deuterium labeling is designed to confer near-identical physicochemical behavior to the unlabeled analyte during sample extraction and chromatographic separation, while enabling unambiguous mass spectrometric differentiation . Its primary application context encompasses bioanalytical method validation, therapeutic drug monitoring (TDM) of long-acting injectable formulations, and forensic toxicology .

Why Unlabeled Haloperidol Decanoate or Structurally Analogous Internal Standards Cannot Substitute for Haloperidol-d4 Decanoate in Validated LC-MS/MS Assays


Direct substitution of Haloperidol-d4 Decanoate with unlabeled haloperidol decanoate as an internal standard is analytically invalid, as the two species are mass spectrometrically indistinguishable without isotopic differentiation [1]. Substitution with a structurally related but non-isotopic compound (e.g., bromperidol decanoate) introduces differential extraction recovery, variable ionization efficiency, and unequal susceptibility to matrix effects—factors that collectively compromise assay accuracy and precision [2]. Although deuterated ISs are the gold standard for LC-MS/MS quantification, procurement decisions among SIL candidates must account for critical factors that cannot be assumed equivalent: isotopic purity (absence of unlabeled species that elevate baseline signal), deuterium label stability (resistance to hydrogen-deuterium exchange under assay conditions), and chromatographic co-elution behavior (minimizing differential ion suppression) [3][4]. Furthermore, deuterium labeling may induce a measurable isotope effect causing retention time shifts of several seconds relative to the unlabeled analyte, which can expose the IS and analyte to different matrix suppression environments when co-eluting matrix components are present [5]. These factors necessitate rigorous, vendor-specific evaluation rather than reliance on class-level assumptions. The evidence that follows provides quantitative, comparator-based data to support scientifically grounded selection of Haloperidol-d4 Decanoate for bioanalytical applications.

Haloperidol-d4 Decanoate: Quantified Differentiation Evidence for Scientific Selection Versus Alternative Internal Standards


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Unambiguous Analyte-IS Discrimination with Minimal Isotopic Overlap

Haloperidol-d4 Decanoate possesses four deuterium atoms, yielding a nominal molecular weight of 534.14 g/mol compared to 530.12 g/mol for unlabeled haloperidol decanoate, a mass difference of +4.03 Da [1][2]. This +4 Da mass shift satisfies the established requirement for small-molecule LC-MS/MS internal standards that a minimum mass difference of three or more mass units is necessary to prevent spectral overlap between the analyte and IS isotopic envelopes . In contrast, a +1 Da or +2 Da deuterated analogue (were one to exist) would risk significant interference from the natural abundance M+1 and M+2 isotopes of the unlabeled analyte, which can contribute up to approximately 35% of the M peak intensity for a compound with molecular formula C31H41ClFNO3 [3]. The +4 Da labeling of Haloperidol-d4 Decanoate ensures that the IS quantitation channel remains free from analyte isotopic contribution across the full calibration range, a prerequisite for accurate internal calibration without calibration curves [4].

LC-MS/MS Stable Isotope Labeling Quantitative Bioanalysis

Isotopic Purity Specification: ≤2% Unlabeled Species Content Minimizes Baseline Interference at Low Calibration Levels

Haloperidol-d4 Decanoate is specified with a chemical purity of ≥98% and, by extension, an isotopic purity such that the unlabeled haloperidol decanoate content is ≤2% [1]. This specification is critical for accurate quantification at the lower limit of quantification (LLOQ), as the presence of unlabeled species in the IS stock contributes directly to the measured analyte peak area . In a validated LC-MS/MS method for haloperidol using haloperidol-d4 as IS achieving an LLOQ of 5 pg/mL, any residual unlabeled analyte in the IS would elevate the apparent blank response, thereby increasing the LLOQ or compromising accuracy at low concentrations [2]. Alternative internal standards such as bromperidol decanoate, while structurally analogous, are not subject to isotopic purity specifications and introduce variable, matrix-dependent recovery differences that cannot be corrected by IS normalization [3].

Isotopic Purity Quality Control LC-MS/MS Validation

Validated Application Context: Demonstrated Performance as Internal Standard in Multi-Analyte Antipsychotic LC-MS/MS Assay

Haloperidol-d4 has been validated as an internal standard in a published LC-MS/MS method for the simultaneous quantification of 30 antipsychotic drugs in postmortem blood samples, using a concentration of 1 µg/mL (10 µL added to 0.1 mL blood sample) [1]. The method met international validation guidelines for selectivity across all 30 compounds, and calibration was satisfactory from subtherapeutic to toxic concentrations for all drugs except olanzapine [1]. Accuracy data were within the acceptance interval of ±15% (±20% at LLOQ) of nominal values for all drugs, including haloperidol, except at the lowest concentrations of bromperidol, buspirone, and perphenazine [1]. While this validation employed haloperidol-d4 (free base) rather than the decanoate ester form, the demonstrated performance establishes proof-of-principle for the haloperidol-d4 scaffold as a robust SIL-IS in complex biological matrices, with the decanoate analogue conferring comparable isotopic differentiation for the long-acting injectable prodrug .

Method Validation Forensic Toxicology Therapeutic Drug Monitoring

Deuterium Isotope Effect: Retention Time Shift May Induce Differential Matrix Suppression Relative to 13C-Labeled Alternatives

Deuterium-labeled internal standards, including Haloperidol-d4 Decanoate, exhibit a measurable chromatographic isotope effect wherein the deuterated species elutes slightly earlier than the unlabeled analyte due to differences in C-D versus C-H bond polarity and van der Waals interactions with the reversed-phase stationary phase [1][2]. A systematic comparison of deuterated (²H) SIL-IS versus 13C/15N-labeled SIL-IS for urinary biomarkers demonstrated that the deuterated IS generated negatively biased quantitative results, with concentrations on average 59.2% lower than those generated with the 13C-labeled IS [1]. Spike accuracy testing revealed that the deuterated IS produced negatively biased results of −38.4%, whereas no significant bias was observed for the 13C-labeled IS [1]. Post-column infusion experiments confirmed that the deuterated IS did not experience the same degree of ion suppression as the analyte and the 13C-labeled IS, explaining the quantitative bias [1]. This phenomenon is analyte- and matrix-dependent; for haloperidol decanoate LC-MS/MS methods using Haloperidol-d4 Decanoate, users must empirically verify co-elution under their specific chromatographic conditions to avoid analogous bias [3].

Matrix Effect Isotope Effect LC-ESI-MS/MS

Matrix Effect Compensation: SIL-IS Superiority Over Structural Analogue IS Validated Across Multiple LC-MS/MS Applications

The use of stable isotope-labeled internal standards, when compared to structurally related compounds as internal standards, has been widely shown to reduce the effect of matrix components on ionization and to yield reproducible and accurate recoveries in LC-MS/MS assays . This class-level advantage arises from the near-identical physicochemical behavior of the SIL-IS and the analyte during sample extraction, chromatographic separation, and electrospray ionization [1]. In contrast, structurally analogous but non-isotopic ISs (e.g., bromperidol decanoate for haloperidol decanoate) may exhibit differential extraction efficiency, as evidenced by the reported extraction yield of 67.5±1.9% at 15 ng/mL for haloperidol using bromperidol as IS, which can vary significantly across different biological matrices and sample preparation protocols [2]. The application of SIL analogs has been demonstrated to enable calibration curve-independent quantification via the internal calibration method, provided that prerequisites including concentration-independent relative response and undetectable analyte levels in the IS are met [3].

Matrix Effect Ion Suppression Stable Isotope Labeling

Regulatory Compliance: Traceability to USP Haloperidol Decanoate Reference Standard Supports Method Validation for ANDA Submissions

Haloperidol-d4 Decanoate is offered by multiple vendors as a research chemical with certificates of analysis (CoA) that provide lot-specific purity data . The unlabeled analyte, haloperidol decanoate, is defined by the USP monograph with acceptance criteria of 97.0%-103.0% potency on the dried basis and an HPLC assay method using USP Haloperidol Decanoate RS as the reference standard [1]. While Haloperidol-d4 Decanoate itself is not a pharmacopeial reference standard, its use as a SIL-IS in validated bioanalytical methods for haloperidol decanoate supports regulatory submissions (e.g., ANDA bioequivalence studies) provided that the IS meets the prerequisites of sufficient isotopic purity and stable isotope label integrity . In contrast, structural analogue ISs such as bromperidol decanoate, though used as system suitability standards in USP impurity profiling, do not provide the same level of matrix effect compensation and require more extensive validation to demonstrate acceptable accuracy and precision [2].

Pharmaceutical Analysis Regulatory Compliance Method Validation

Haloperidol-d4 Decanoate: Prioritized Application Scenarios Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Haloperidol Decanoate Quantification in Biological Matrices

This is the primary intended application scenario. Haloperidol-d4 Decanoate serves as the internal standard for quantitative LC-MS/MS analysis of haloperidol decanoate in plasma, serum, urine, or whole blood. The +4 Da mass shift ensures unambiguous mass spectrometric differentiation from the unlabeled analyte, while the near-identical physicochemical properties provide optimal matrix effect compensation relative to structural analogue ISs [1][2]. Laboratories should verify that the deuterium isotope effect does not cause retention time divergence sufficient to compromise matrix effect compensation under their specific chromatographic conditions; empirical co-elution validation is recommended [3].

Pharmacokinetic Studies of Long-Acting Injectable Haloperidol Decanoate Formulations

Haloperidol decanoate is a long-acting injectable antipsychotic with a terminal half-life of approximately 3 weeks following intramuscular administration, reaching peak plasma concentrations at 4-11 days post-dose [1]. Accurate quantification of haloperidol decanoate and its hydrolyzed active metabolite haloperidol over extended sampling intervals requires robust, reproducible bioanalytical methods. Haloperidol-d4 Decanoate enables isotope dilution LC-MS/MS quantification with minimal matrix interference, supporting the generation of reliable pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) across the extended 3-4 week dosing interval characteristic of depot formulations [2].

Therapeutic Drug Monitoring (TDM) of Haloperidol Decanoate in Clinical and Forensic Settings

Therapeutic drug monitoring of haloperidol in patients receiving long-acting decanoate injections typically involves quantification in the low ng/mL to pg/mL range [1]. The ≤2% unlabeled species specification of Haloperidol-d4 Decanoate is critical for achieving LLOQ values as low as 5 pg/mL without baseline interference from IS contamination [2][3]. Validated multi-analyte LC-MS/MS methods incorporating haloperidol-d4 as IS have demonstrated acceptable accuracy (±15%) across subtherapeutic to toxic concentration ranges in postmortem blood, supporting forensic toxicology and clinical TDM applications [4].

Bioequivalence Studies for Generic Haloperidol Decanoate Injectable Products (ANDA Submissions)

For ANDA submissions requiring demonstration of bioequivalence between a generic haloperidol decanoate injectable product and the reference listed drug, validated bioanalytical methods must meet stringent regulatory criteria for accuracy, precision, and selectivity. The use of Haloperidol-d4 Decanoate as a SIL-IS, supported by lot-specific Certificates of Analysis documenting chemical purity ≥98% and isotopic purity [1][2], provides the isotope dilution capability expected by regulatory agencies for robust bioanalytical method validation. The internal calibration approach enabled by SIL-IS may reduce method development time and improve inter-batch reproducibility relative to methods employing structural analogue ISs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haloperidol-d4 Decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.